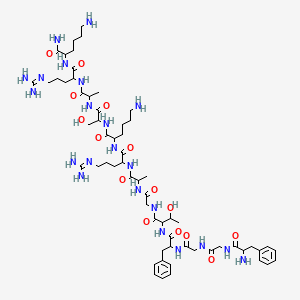

Nociceptin (1-13), amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C61H100N22O15 |

|---|---|

Molecular Weight |

1381.6 g/mol |

IUPAC Name |

6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |

InChI |

InChI=1S/C61H100N22O15/c1-34(75-47(87)32-74-59(98)49(36(3)85)83-57(96)44(29-38-18-8-5-9-19-38)77-48(88)31-72-46(86)30-73-53(92)39(64)28-37-16-6-4-7-17-37)51(90)79-43(23-15-27-71-61(68)69)55(94)81-41(21-11-13-25-63)56(95)82-45(33-84)58(97)76-35(2)52(91)80-42(22-14-26-70-60(66)67)54(93)78-40(50(65)89)20-10-12-24-62/h4-9,16-19,34-36,39-45,49,84-85H,10-15,20-33,62-64H2,1-3H3,(H2,65,89)(H,72,86)(H,73,92)(H,74,98)(H,75,87)(H,76,97)(H,77,88)(H,78,93)(H,79,90)(H,80,91)(H,81,94)(H,82,95)(H,83,96)(H4,66,67,70)(H4,68,69,71) |

InChI Key |

RHMALYOXPBRJBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nociceptin(1-13), Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nociceptin(1-13), amide is the shortest C-terminally amidated fragment of the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ) that retains high affinity and full agonist activity at the Nociceptin receptor (NOP), also known as the ORL-1 receptor. As a potent agonist, it serves as a critical tool in elucidating the physiological and pathological roles of the N/OFQ-NOP receptor system. This technical guide provides a comprehensive overview of the mechanism of action of Nociceptin(1-13), amide, detailing its binding characteristics, functional signaling pathways, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data for Nociceptin(1-13), amide, providing a comparative look at its binding affinity and functional potency across various experimental systems.

Table 1: Receptor Binding Affinity of Nociceptin(1-13), amide

| Preparation | Radioligand | Parameter | Value | Reference |

| Rat Forebrain Membranes | [3H]Nociceptin | Ki | 0.75 nM | [1][2][3][4][5][6] |

| CHO cells expressing human NOP receptor | [3H]N/OFQ | pKi | 9.83 | [7] |

| CHO cells expressing human NOP receptor | [125I]-Tyr14-NC | pKi | ~9.0 (estimated from graphical data) |

Table 2: Functional Potency of Nociceptin(1-13), amide

| Assay | Preparation | Parameter | Value | Reference |

| [35S]GTPγS Binding | CHO cells expressing human NOP receptor | pEC50 | 9.11 | [8][9] |

| [35S]GTPγS Binding | CHO cells expressing human NOP receptor | pEC50 | 9.16 | [10] |

| cAMP Accumulation Inhibition | CHO cells expressing human NOP receptor | pEC50 | 10.11 | [7][10] |

| Mouse Vas Deferens | Electrically evoked contractions | pEC50 | 7.9 | [1][2][3][4][5][6] |

| BRET (NOP/G-protein interaction) | HEK293 cells | pEC50 | 8.80 | [11] |

| Dynamic Mass Redistribution (DMR) | CHO cells expressing human NOP receptor | pEC50 | 8.80 |

Core Mechanism of Action: Signaling Pathways

Nociceptin(1-13), amide, upon binding to the NOP receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These events primarily lead to the inhibition of neuronal excitability and neurotransmitter release.

G-Protein Coupling and Downstream Effectors

Activation of the NOP receptor by Nociceptin(1-13), amide induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi/o). This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. Both entities then modulate the activity of downstream effector proteins.

-

Inhibition of Adenylyl Cyclase: The dissociated Gαi/o-GTP subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.

-

Modulation of Ion Channels: The Gβγ dimer plays a crucial role in modulating the activity of various ion channels:

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits directly bind to and activate GIRK channels, leading to an efflux of potassium ions (K+) from the neuron. This results in hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits also directly interact with and inhibit the activity of N-type and P/Q-type voltage-gated calcium channels. This inhibition reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, a critical step for the fusion of synaptic vesicles and the release of neurotransmitters.

-

The following diagram illustrates the primary signaling pathway initiated by Nociceptin(1-13), amide.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the mechanism of action of Nociceptin(1-13), amide.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of Nociceptin(1-13), amide for the NOP receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow Diagram

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Nociceptin (1-13) amide TFA | Opioid Receptor | TargetMol [targetmol.com]

- 3. NB-64-68368-50mg | Nociceptin (1-13) amide TFA Clinisciences [clinisciences.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Nociceptin (1-13)NH2 | CAS 178064-02-3 | Tocris Bioscience [tocris.com]

- 7. In vitro pharmacological characterisation of a novel cyclic nociceptin/orphanin FQ analogue c[Cys(7,10)]N/OFQ(1-13)NH (2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Partial agonist behaviour depends upon the level of nociceptin/orphanin FQ receptor expression: studies using the ecdysone-inducible mammalian expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.unipd.it [research.unipd.it]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 | PLOS One [journals.plos.org]

An In-depth Technical Guide on the Function of Nociceptin(1-13)amide in the Central Nervous System

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nociceptin(1-13)amide, a truncated and C-terminally amidated form of the heptadecapeptide Nociceptin/Orphanin FQ (N/OFQ), is a potent and high-affinity agonist for the Nociceptin receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor. This neuropeptide fragment retains the full biological activity of the parent peptide and plays a significant role in a myriad of central nervous system (CNS) functions. Its actions are mediated through the activation of Gi/o protein-coupled NOP receptors, which are widely distributed throughout the brain and spinal cord. This document provides a comprehensive overview of the function of Nociceptin(1-13)amide within the CNS, detailing its binding characteristics, signaling pathways, and the experimental methodologies used for its characterization.

Introduction

The N/OFQ system is the most recently identified component of the opioid system, yet it is distinct, with its own endogenous ligand (N/OFQ) and receptor (NOP) that do not interact with classical opioid receptors.[1][2] Nociceptin(1-13)amide has been identified as the shortest fragment of N/OFQ that retains the full biological activities of the native 17-amino acid peptide.[3][4] The amidation of the C-terminus is crucial for its stability, protecting it from degradation by proteases and ensuring its potent activity.[5][6] This peptide has become an invaluable pharmacological tool for elucidating the diverse roles of the NOP receptor system in the CNS, which include modulation of pain, anxiety, memory, and locomotor activity.[7]

Molecular Profile and Receptor Interaction

Nociceptin(1-13)amide is a 13-amino acid peptide with the sequence Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys, with a C-terminal amide modification. Structure-activity relationship studies have revealed that the N-terminal tetrapeptide, Phe-Gly-Gly-Phe, is essential for receptor activation (the "message" sequence), while the cationic residues in the C-terminal portion (Arg8,12, Lys9,13) are critical for binding affinity (the "address" sequence).[5][6][8] Specifically, the Phenylalanine at position 4 (Phe4) is considered crucial for receptor activation.[5][6]

Quantitative Data: Receptor Binding and Potency

Nociceptin(1-13)amide demonstrates high affinity for the NOP receptor across various preparations. The following tables summarize key quantitative data from in vitro studies.

Table 1: Receptor Binding Affinity of Nociceptin(1-13)amide

| Preparation | Radioligand | Ki (nM) | Bmax (fmol/mg protein) | pKd | Reference |

| Rat forebrain membranes | [3H]Nociceptin(1-13)NH2 | 0.75 | 130 ± 1 | 10.70 ± 0.03 | [9][10] |

| CHO cells expressing human NOP receptor (CHOhNOP) | [3H]Nociceptin(1-13)NH2 | - | 1043 ± 58 | 10.35 ± 0.03 | [10] |

| Human NOP receptors | - | 0.27 - 0.34 (for high-affinity constrained analogues) | - | - | [11] |

Table 2: Functional Potency of Nociceptin(1-13)amide

| Assay | Preparation | Parameter | Value | Reference |

| Inhibition of electrically evoked contractions | Mouse vas deferens | pEC50 | 7.9 | [9] |

| [35S]GTPγS Binding | CHOhNOP membranes (100 µM GDP) | pEC50 | 9.11 | [12] |

| [35S]GTPγS Binding | CHOhNOP membranes (5 µM GDP) | pEC50 | 9.57 | [12] |

| [35S]GTPγS Binding | Human NOP receptors | EC50 | 1.6 - 4.1 nM (for high-affinity constrained analogues) | [11] |

| β-arrestin 2 Recruitment | - | pEC50 | 8.26 | [13] |

| Inhibition of cAMP accumulation | CHOhNOP cells | Emax | 41-86% (depending on receptor expression) | [12] |

Signaling Pathways in the Central Nervous System

Activation of the NOP receptor by Nociceptin(1-13)amide initiates a cascade of intracellular events characteristic of Gi/o protein-coupled receptors.[2] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14] Additionally, NOP receptor activation modulates ion channel activity, which includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[15] This leads to neuronal hyperpolarization and a reduction in neurotransmitter release, ultimately resulting in an overall inhibitory effect on synaptic transmission.[2] The peptide can also stimulate the interaction of the NOP receptor with β-arrestin 2, a key protein in receptor desensitization and internalization.[13]

Caption: Signaling pathway of Nociceptin(1-13)amide via the NOP receptor.

Experimental Protocols

The characterization of Nociceptin(1-13)amide's function relies on a suite of well-established experimental protocols.

Radioligand Binding Assays

These assays are fundamental for determining the affinity (Ki) and density (Bmax) of Nociceptin(1-13)amide for the NOP receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat forebrain) or cells expressing the NOP receptor (e.g., CHOhNOP) are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors.[10]

-

Incubation: The membranes are incubated with a radiolabeled ligand, such as [3H]Nociceptin(1-13)amide, in the presence of varying concentrations of the unlabeled Nociceptin(1-13)amide (for competition assays).[10]

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: Saturation binding data is analyzed to determine Kd and Bmax, while competition binding data is used to calculate the Ki value.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the biological response elicited by Nociceptin(1-13)amide binding to the NOP receptor.

-

[35S]GTPγS Binding Assay: This assay measures the activation of G-proteins, the first step in the signaling cascade. Methodology:

-

Cell membranes are incubated with Nociceptin(1-13)amide, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Upon receptor activation, GDP is exchanged for [35S]GTPγS on the Gα subunit.

-

The amount of bound [35S]GTPγS is quantified, providing a measure of G-protein activation and allowing for the determination of agonist potency (EC50) and efficacy (Emax).[12]

-

-

cAMP Accumulation Assay: This assay measures the inhibition of adenylyl cyclase activity. Methodology:

-

Intact cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Adenylyl cyclase is stimulated using an agent like forskolin.

-

Cells are then treated with varying concentrations of Nociceptin(1-13)amide.

-

The intracellular cAMP levels are measured using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). A decrease in cAMP levels indicates NOP receptor-mediated inhibition of adenylyl cyclase.[14]

-

Electrophysiology

Patch-clamp recording in brain slices is used to study the effects of Nociceptin(1-13)amide on neuronal excitability and ion channel function.

Methodology:

-

Slice Preparation: Thin slices of specific brain regions (e.g., periaqueductal gray) are prepared and maintained in artificial cerebrospinal fluid.[15]

-

Recording: A glass micropipette forms a high-resistance seal with the membrane of a single neuron, allowing for the measurement of ion currents.

-

Drug Application: Nociceptin(1-13)amide is applied to the slice, and changes in membrane potential or specific ion currents (e.g., K+ currents) are recorded.

-

Analysis: This technique can demonstrate the activation of GIRK channels and the resulting neuronal hyperpolarization, providing direct evidence of the peptide's inhibitory action in the CNS.[15]

Conclusion

Nociceptin(1-13)amide is a potent, full agonist at the NOP receptor, mirroring the activity of the full-length N/OFQ peptide. Its function in the central nervous system is primarily inhibitory, mediated through Gi/o protein coupling that leads to the suppression of adenylyl cyclase and modulation of key ion channels. This results in reduced neuronal excitability and neurotransmitter release. The detailed understanding of its binding, potency, and signaling, elucidated through the experimental protocols described herein, establishes Nociceptin(1-13)amide as a critical tool for probing the physiological and pathological roles of the NOP receptor system. Its stable and potent nature makes it, and its analogues, promising templates for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.

References

- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.unipd.it [research.unipd.it]

- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 5. Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Comparison of the binding of [(3)H]nociceptin/orphaninFQ(1-13)NH(2), [(3)H]nociceptin/orphaninFQ(1-17)OH and [(125)I]Tyr(14)nociceptin/orphaninFQ(1-17)OH to recombinant human and native rat cerebrocortical nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Document: High affinity conformationally constrained nociceptin/orphanin FQ(1-13) amide analogues. (CHEMBL1155862) - ChEMBL [ebi.ac.uk]

- 12. research.unipd.it [research.unipd.it]

- 13. Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. [Nphe(1)]N/OFQ-(1-13)-NH(2) is a competitive and selective antagonist at nociceptin/orphanin FQ receptors mediating K(+) channel activation in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Nociceptin(1-13), Amide in Pain Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Nociceptin(1-13), amide in pain modulation. Nociceptin(1-13), amide is the shortest peptide sequence of the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ) that retains the full potency, efficacy, and affinity of the native 17-amino acid peptide[1][2][3]. It exerts its effects through the Nociceptin receptor (NOP), a G protein-coupled receptor (GPCR) with a distinct pharmacological profile from classical opioid receptors[4][5]. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in the study of Nociceptin(1-13), amide.

Core Concepts in Nociceptin(1-13), Amide Function

Nociceptin(1-13), amide's role in pain is complex, exhibiting both analgesic and hyperalgesic properties depending on the site of administration and the specific pain model. Supraspinal (intracerebroventricular) administration in rodents often leads to hyperalgesia and can counteract morphine-induced analgesia[1][6][7]. Conversely, spinal (intrathecal) administration typically produces dose-dependent analgesia[1][4][8]. This dual functionality highlights the nuanced involvement of the N/OFQ-NOP system in central pain processing.

The NOP receptor is widely distributed throughout the central and peripheral nervous systems in regions critical for pain transmission, such as the dorsal root ganglia, spinal dorsal horn, and various brain regions[1][9]. Upon binding of Nociceptin(1-13), amide, the NOP receptor primarily couples to inhibitory G proteins (Gi/o), initiating a signaling cascade that modulates neuronal excitability and neurotransmitter release[4].

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on Nociceptin(1-13), amide and related compounds, providing a comparative overview of their pharmacological properties.

Table 1: In Vitro Binding Affinities and Potencies

| Compound | Preparation | Assay | Parameter | Value | Reference |

| Nociceptin(1-13), amide | Rat forebrain membranes | Receptor Binding | Ki | 0.75 nM | [10] |

| Nociceptin(1-13), amide | Mouse vas deferens | Functional Assay | pEC50 | 7.9 | [10] |

| [Sar2]NC(1–13)NH2 | Mouse vas deferens | Functional Assay | pEC50 | 6.14 | [11] |

| N/OFQ(1–13)-NH2 | NOP receptor expressing cells | β-arrestin 2 Recruitment | pEC50 | 8.26 | [12] |

| cyclo[D-Asp(7),Lys(10)]N/OFQ(1-13)NH2 | Human NOP receptors | Receptor Binding | Ki | 0.27 nM | [13] |

| cyclo[D-Asp(7),Lys(10)]N/OFQ(1-13)NH2 | Human NOP receptors | GTPγS Assay | EC50 | 1.6 nM | [13] |

| cyclo[Asp(6),Lys(10)]N/OFQ(1-13)NH2 | Human NOP receptors | Receptor Binding | Ki | 0.34 nM | [13] |

| cyclo[Asp(6),Lys(10)]N/OFQ(1-13)NH2 | Human NOP receptors | GTPγS Assay | EC50 | 4.1 nM | [13] |

| [Nphe1]nociceptin(1-13)NH2 | CHO cells with recombinant NOP receptors | Receptor Binding | pKi | 8.4 | [7] |

| [Nphe1]nociceptin(1-13)NH2 | CHO cells with recombinant NOP receptors | cAMP Accumulation | pA2 | 6.0 | [7] |

Table 2: In Vivo Effects on Nociception

| Compound | Species | Administration Route | Pain Model | Dose | Effect | Reference |

| Nociceptin(1–13) amide | Amphibian (Rana pipiens) | Intraspinal | Acetic Acid Test | 1–100 nmol | Dose-dependent antinociception | [8] |

| Nociceptin(1–13) amide | Amphibian (Rana pipiens) | Intraspinal | Acetic Acid Test | ED50: 160.5 nmol/animal | Antinociception | [8] |

| [Nphe1]NC(1-13)NH2 | Mouse | Intracerebroventricular (i.c.v.) | Morphine-induced analgesia | 30 nmol | Potentiation of morphine analgesia | [14] |

| [Nphe1]NC(1-13)NH2 | Mouse | Intracerebroventricular (i.c.v.) | Tail Withdrawal Assay | 30 nmol | Antinociceptive effect | [7] |

| Nociceptin | Mouse | Intracerebroventricular (i.c.v.) | Tail Withdrawal Assay | 1 nmol | ~50% reduction in tail withdrawal latency | [7] |

| [(pF)Phe4]NC(1-13)NH2 | Mouse | Intracerebroventricular (i.c.v.) | Tail Withdrawal Assay | Not specified | Pronociceptive and antimorphine effects | [15] |

| [F/G]NC(1-13)NH2 | Rat | Intracerebroventricular (i.c.v.) | Freund's Adjuvant-induced Arthritis | 1 and 10 nmol | Reduced withdrawal latency (hyperalgesia) | [16] |

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental procedures are crucial for a comprehensive understanding of Nociceptin(1-13), amide's function.

Signaling Pathways

The binding of Nociceptin(1-13), amide to the NOP receptor initiates a cascade of intracellular events that ultimately modulate neuronal activity and pain perception.

Figure 1: NOP Receptor Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the methodologies of key experiments used to assess the effects of Nociceptin(1-13), amide on pain.

Tail-Flick Test Workflow

The tail-flick test is a common behavioral assay to measure the analgesic effects of compounds in rodents.

Figure 2: Tail-Flick Test Experimental Workflow.

Mouse Vas Deferens Assay Workflow

This in vitro assay is used to determine the functional activity of compounds on NOP receptors present in the mouse vas deferens.

Figure 3: Mouse Vas Deferens Assay Workflow.

Detailed Experimental Protocols

A clear understanding of the methodologies is essential for the replication and interpretation of experimental findings.

Tail Withdrawal Assay

Objective: To assess the spinal or supraspinal antinociceptive or pronociceptive effects of a test compound.

Methodology:

-

Animal Acclimation: Mice are habituated to the testing environment and handling to minimize stress-induced responses.

-

Baseline Latency Measurement: The distal portion of the mouse's tail is immersed in a temperature-controlled water bath (e.g., 48°C for measuring both hyperalgesia and analgesia, or 55°C for primarily measuring analgesia)[7]. The time taken for the mouse to withdraw its tail (tail withdrawal latency) is recorded. A cut-off time is established to prevent tissue damage.

-

Compound Administration: The test compound, such as [Nphe1]NC(1-13)NH2, or vehicle is administered, typically via intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection[7][14].

-

Post-treatment Latency Measurement: Tail withdrawal latencies are measured at specific time points after administration (e.g., 5, 15, 30, and 60 minutes)[7][15].

-

Data Analysis: The percentage of the maximal possible analgesic effect can be calculated using the formula: ((latency after drug - baseline latency) / (cut-off latency - baseline latency)) x 100[7]. The data is then analyzed to determine statistically significant differences between the treated and control groups.

Mouse Vas Deferens (MVD) Assay

Objective: To determine the inhibitory potency of NOP receptor agonists on smooth muscle contraction.

Methodology:

-

Tissue Preparation: The vasa deferentia are isolated from mice and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Electrical Field Stimulation: The tissue is subjected to electrical field stimulation to induce twitch contractions[2][3].

-

Compound Addition: After a stabilization period and obtaining a stable baseline of contractions, the test compound, such as Nociceptin(1-13), amide, is added to the organ bath in a cumulative concentration-response manner[2][11].

-

Measurement of Inhibition: The inhibitory effect of the compound on the amplitude of the electrically-evoked contractions is recorded.

-

Data Analysis: The concentration of the compound that produces 50% of its maximal inhibitory effect (EC50) is determined. The negative logarithm of this value is expressed as the pEC50[10][11].

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the NOP receptor (e.g., from rat forebrain or CHO cells with recombinant receptors) are prepared[7][10].

-

Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the NOP receptor and varying concentrations of the unlabeled test compound (competitor).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

Nociceptin(1-13), amide is a critical tool for elucidating the complex role of the N/OFQ-NOP system in pain modulation. Its dualistic effects, dependent on the site of action, underscore the intricate nature of this signaling pathway. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working to leverage the therapeutic potential of targeting the NOP receptor for novel analgesic strategies. The development of selective agonists, antagonists, and biased agonists for the NOP receptor holds promise for creating new pain therapies with improved efficacy and reduced side effects compared to traditional opioids.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 6. Central N/OFQ-NOP Receptor System in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nociceptin produces antinociception after spinal administration in amphibians - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 12. Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Document: High affinity conformationally constrained nociceptin/orphanin FQ(1-13) amide analogues. (CHEMBL1155862) - ChEMBL [ebi.ac.uk]

- 14. The nociceptin/orphanin FQ receptor antagonist, [Nphe1]NC(1-13)NH2, potentiates morphine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological characterisation of [(pX)Phe4]nociceptin(1-13)NH2 analogues. 2. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nociceptin and the ORL-1 ligand [Phe1ψ (CH2-NH)Gly2]nociceptin(1-13)NH2 exert anti-opioid effects in the Freund's adjuvant-induced arthritic rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth analysis of the scientific literature concerning the effects of the Nociceptin/Orphanin FQ (N/OFQ) partial peptide, Nociceptin (1-13), amide, on anxiety-related behaviors. It details the underlying signaling pathways, summarizes quantitative data from key behavioral studies, and outlines the experimental protocols used in this research area.

Introduction: The N/OFQ System and Anxiety

The Nociceptin/Orphanin FQ (N/OFQ) system, comprising the 17-amino acid neuropeptide N/OFQ and its cognate receptor, the Nociceptin Opioid Peptide (NOP) receptor, is a key modulator of various central nervous system functions, including pain perception, reward, and emotional states.[1][2] this compound is a truncated form of the full-length peptide that retains high affinity and efficacy at the NOP receptor, making it a valuable tool for investigating the physiological roles of this system.[3][4] The influence of the N/OFQ system on anxiety is complex, with evidence suggesting both anxiolytic and anxiogenic effects depending on the specific ligand, experimental conditions, and the brain circuitry involved.[5][6] This guide will dissect these complexities, with a focus on this compound and its analogues.

NOP Receptor Signaling Pathways

The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1] Upon activation by an agonist such as this compound, a canonical signaling cascade is initiated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[7] This activation also leads to the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[7]

More recent research has highlighted the importance of biased agonism at the NOP receptor, where different ligands can preferentially activate either the G-protein pathway or the β-arrestin 2 pathway.[8][9] This differential signaling may underlie the distinct behavioral effects observed with various NOP receptor ligands. For instance, G-protein-biased agonists may be associated with anxiolytic-like effects, while ligands that also recruit β-arrestin 2 may have a different pharmacological profile.[8]

Quantitative Data from Behavioral Studies

The anxiolytic and anxiogenic potential of this compound and its analogues has been primarily investigated using rodent models. The following tables summarize key quantitative findings from prominent behavioral assays.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

| Compound | Species | Dose (nmol, i.c.v.) | % Time in Open Arms (vs. Vehicle) | % Entries into Open Arms (vs. Vehicle) | Reference |

| N/OFQ | Rat | 1 | ↓ (Anxiogenic-like with single dose) | ↓ | [6] |

| N/OFQ | Rat | 1 (repeated dose) | ↑ (Anxiolytic-like) | ↑ | [6] |

| [F/G]N/OFQ(1-13)NH2 | Mouse | N/A | Inactive | Inactive | [8] |

| AT-090 | Mouse | N/A | ↑ (Anxiolytic-like) | N/A | [8] |

Forced Swim Test (FST)

The FST is primarily a model for assessing antidepressant-like effects, but it is also sensitive to anxiolytic compounds. A decrease in immobility time is considered a positive effect.

| Compound | Species | Dose | Immobility Time (vs. Vehicle) | Reference |

| [F/G]N/OFQ(1-13)NH2 | Mouse | N/A | ↓ (Antidepressant-like) | [8] |

| UFP-113 | Mouse | N/A | ↓ (Antidepressant-like) | [8] |

| AT-090 | Mouse | N/A | Inactive | [8] |

| [Nphe1]N/OFQ(1–13)-NH2 | Mouse | 25-50 nmol, i.c.v. | ↓ | [1] |

| J-113397 | Mouse | 20 mg/kg, i.p. | ↓ | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of findings. Below are generalized protocols for the key experiments cited.

Elevated Plus Maze (EPM) Protocol

-

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Animals: Typically adult male mice or rats.

-

Procedure:

-

Animals are habituated to the testing room for at least 1 hour before the experiment.

-

The test compound or vehicle is administered (e.g., intracerebroventricularly, i.c.v.) at a specified time before the test.

-

Each animal is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a 5-minute session.

-

Key parameters measured are the time spent in and the number of entries into the open and closed arms.

-

-

Data Analysis: The percentage of time spent in the open arms and the percentage of entries into the open arms are calculated. An increase in these parameters suggests an anxiolytic effect.

Forced Swim Test (FST) Protocol

-

Apparatus: A cylindrical container filled with water.

-

Animals: Typically adult male mice.

-

Procedure:

-

Animals are brought to the testing room for habituation.

-

The test compound or vehicle is administered prior to the test.

-

Animals are placed individually into the water-filled cylinder.

-

A pre-swim session may be conducted 24 hours before the test session.

-

The test session typically lasts for 6 minutes, with behavior scored during the last 4 minutes.

-

The duration of immobility (floating with minimal movements to keep the head above water) is recorded.

-

-

Data Analysis: A reduction in immobility time is interpreted as an antidepressant-like or anxiolytic-like effect.

Discussion and Future Directions

The evidence suggests that this compound and its analogues have a significant, albeit complex, modulatory role in anxiety and depression-related behaviors. The anxiolytic-like effects of some NOP receptor agonists appear to be contingent on the specific compound and dosing regimen.[6] Furthermore, the distinction between G-protein and β-arrestin 2 signaling pathways is a promising avenue for the development of biased agonists with more selective therapeutic effects.[8] Future research should focus on elucidating the precise neural circuits through which this compound exerts its effects on anxiety. Additionally, the development of systemically active, brain-penetrant NOP receptor ligands will be crucial for translating these preclinical findings into potential therapeutic strategies for anxiety disorders.

References

- 1. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Altered anxiety-related behavior in nociceptin/orphanin FQ receptor gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anxiolytic-like effects of nociceptin/orphanin FQ in the elevated plus maze and in the conditioned defensive burying test in rats [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta-arrestin 2 rather than G protein efficacy determines the anxiolytic-versus antidepressant-like effects of nociceptin/orphanin FQ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Nociceptin(1-13)amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Nociceptin(1-13)amide, the shortest peptide sequence of the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ) that retains the full affinity and potency for the Nociceptin (NOP) receptor.[1] Understanding the specific roles of each amino acid residue is critical for the rational design of novel agonists, partial agonists, and antagonists targeting the NOP receptor system for therapeutic applications in pain, anxiety, and other neurological disorders.

Core Structure and Key Domains

Nociceptin(1-13)amide (Sequence: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH₂) serves as a crucial template for SAR studies.[1] The C-terminal amidation is essential for protecting the peptide from degradation by proteases.[2][3] The peptide can be conceptually divided into two key domains: the N-terminal "message" sequence, responsible for receptor activation, and the C-terminal "address" sequence, which is crucial for receptor binding and affinity.[2][4]

The N-Terminal "Message" Domain: Phe¹-Gly²-Gly³-Phe⁴

The N-terminal tetrapeptide is indispensable for the biological activity of Nociceptin(1-13)amide.[2][3] This region is believed to bind deep within the transmembrane binding pocket of the NOP receptor.[5][6]

-

Phenylalanine at Position 4 (Phe⁴): This is the most critical residue for receptor activation. Its replacement with residues like Leucine results in inactive compounds.[2][3] However, modifications to the phenyl ring can significantly enhance potency. Introducing electron-withdrawing groups, such as in [(pF)Phe⁴] and [(pNO₂)Phe⁴], increases agonist activity by approximately five-fold compared to the parent peptide.[7] The potency of these analogs positively correlates with the electron-withdrawing properties of the substituent and is inversely related to its size.[7]

-

Phenylalanine at Position 1 (Phe¹): This residue is more critical for binding than for activation. Its replacement with Leucine does not significantly affect activity.[2][3] However, chemical modifications at this position have been instrumental in developing key pharmacological tools.

-

[Nphe¹] Analogs: Shifting the Phe¹ side chain from the alpha-carbon to the nitrogen atom creates [Nphe¹]N/OFQ(1-13)NH₂, the first peptide-based competitive antagonist for the NOP receptor.[1]

-

Pseudopeptide Analogs: Introducing a reduced peptide bond, as in [Phe¹Ψ(CH₂-NH)Gly²]N/OFQ(1-13)NH₂, results in a potent partial agonist.[8][9]

-

-

Glycine at Positions 2 and 3 (Gly², Gly³): The flexibility conferred by these glycine residues is vital for proper orientation within the receptor binding pocket. Replacing Gly² with Sarcosine ([Sar²]) maintains some biological activity, whereas replacing Gly³ with Sarcosine ([Sar³]) leads to a complete loss of function, highlighting the distinct conformational requirements at each position.[10]

The C-Terminal "Address" Domain and Cationic Residues

The C-terminal portion of the peptide, particularly its basic residues, plays a crucial role in binding affinity, likely through interactions with the extracellular loops of the NOP receptor.[4]

-

Cationic Residues (Arg⁸, Lys⁹, Arg¹², Lys¹³): These four basic residues are functionally essential. Their systematic replacement with Alanine leads to inactive peptides, underscoring their importance in receptor recognition and binding.[2][3]

-

Lysine Modifications (Lys⁹, Lys¹³): The length of the side chain at these positions is important. Replacing Lysine with Ornithine (which has one less methylene group) can maintain or even enhance inhibitory activity.[11] However, further shortening the side chain by substituting with diaminobutanoic acid (Dab) or diaminopropanoic acid (Dap) results in a decrease in activity.[11]

Quantitative SAR Data

The following tables summarize key quantitative data from binding and functional assays for various Nociceptin(1-13)amide analogs.

Table 1: Activity of N-Terminal Phe⁴ Modified Analogs

| Analog | Modification | Assay | Potency / Affinity | Relative Potency vs. NC(1-13)NH₂ |

|---|---|---|---|---|

| NC(1-13)NH₂ | Parent Peptide | Mouse Vas Deferens | pEC₅₀: 7.9 [8] | 1.0 |

| [(pF)Phe⁴]NC(1-13)NH₂ | p-Fluoro substitution | Mouse Vas Deferens | High Potency | ~5x |

| [(pNO₂)Phe⁴]NC(1-13)NH₂ | p-Nitro substitution | Mouse Vas Deferens | High Potency | ~5x |

| [Leu⁴]NC(1-13)NH₂ | Phe⁴ to Leu | Mouse Vas Deferens | Inactive | - |

Data synthesized from Guerrini et al., 2001.[7]

Table 2: Activity of N-Terminal Phe¹ Modified Analogs

| Analog | Modification | Pharmacological Profile |

|---|---|---|

| [Nphe¹]NC(1-13)NH₂ | N-benzylated Phe¹ | Competitive Antagonist |

| [Phe¹Ψ(CH₂-NH)Gly²]NC(1-13)NH₂ | Reduced peptide bond | Partial Agonist |

Data synthesized from Calo' et al., 2002 and Guerrini et al., 1998.[1][9]

Table 3: Binding and Functional Data for Key Analogs

| Analog | Assay | Ki (nM) | EC₅₀ (nM) | pEC₅₀ |

|---|---|---|---|---|

| NC(1-13)NH₂ | Rat Forebrain Binding | 0.75[8] | - | - |

| NC(1-13)NH₂ | GTPγS Binding | - | - | 9.11[12] |

| cyclo[D-Asp⁷,Lys¹⁰]N/OFQ(1-13)NH₂ | hNOP Receptor Binding | 0.27[13] | - | - |

| cyclo[D-Asp⁷,Lys¹⁰]N/OFQ(1-13)NH₂ | GTPγS Binding | - | 1.6[13] | - |

| cyclo[Asp⁶,Lys¹⁰]N/OFQ(1-13)NH₂ | hNOP Receptor Binding | 0.34[13] | - | - |

| cyclo[Asp⁶,Lys¹⁰]N/OFQ(1-13)NH₂ | GTPγS Binding | - | 4.1[13] | - |

Key Experimental Methodologies

The characterization of Nociceptin(1-13)amide analogs relies on a standard set of in vitro assays.

Radioligand Binding Assays

These assays quantify the affinity of a test compound for the NOP receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for receptor binding.

-

Protocol Outline:

-

Receptor Source: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NOP receptor (CHO-hNOP) or from rodent brain tissue (e.g., rat forebrain).[8][14]

-

Radioligand: A tritiated high-affinity NOP ligand, such as [³H]Nociceptin(1-13)NH₂, is used at a concentration near its equilibrium dissociation constant (Kd).[14]

-

Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound in a suitable buffer.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from unbound.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) are calculated. Ki values are then derived from IC₅₀ values using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the first step in the G-protein activation cascade following receptor stimulation.

-

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of an agonist by measuring its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα proteins.

-

Protocol Outline:

-

Receptor Source: Membranes from CHO-hNOP cells or other appropriate expression systems.[1][12]

-

Reagents: Membranes are incubated with [³⁵S]GTPγS, GDP (to facilitate the exchange reaction), and varying concentrations of the test agonist.

-

Incubation: The reaction is carried out at 30°C for a defined period (e.g., 60 minutes).

-

Separation & Quantification: The assay is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: Data are plotted as stimulated [³⁵S]GTPγS binding versus agonist concentration to generate sigmoidal dose-response curves, from which EC₅₀ and Emax values are determined.

-

Mouse Vas Deferens (MVD) Bioassay

This is a classic isolated tissue assay used to measure the functional activity of NOP receptor agonists.[2][3]

-

Objective: To measure the inhibitory effect of NOP agonists on electrically-induced muscle contractions.

-

Protocol Outline:

-

Tissue Preparation: The vas deferens is isolated from a mouse and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

-

Stimulation: The tissue is subjected to electrical field stimulation, which elicits twitch contractions.

-

Drug Application: Test compounds are added cumulatively to the organ bath, and the resulting inhibition of the twitch response is recorded.

-

Data Analysis: Concentration-response curves are constructed, and the potency of the agonist is expressed as the pEC₅₀ (-log EC₅₀).

-

NOP Receptor Signaling and SAR Workflow

Activation of the NOP receptor by Nociceptin(1-13)amide initiates a signaling cascade characteristic of Gi/o-coupled receptors. The workflow for determining the SAR of new analogs follows a logical progression from synthesis to functional characterization.

Caption: NOP receptor signaling cascade initiated by ligand binding.

Caption: General experimental workflow for SAR studies.

Caption: Key residue functions in Nociceptin(1-13)amide.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unife.it [iris.unife.it]

- 7. Structure-activity studies of the Phe(4) residue of nociceptin(1-13)-NH(2): identification of highly potent agonists of the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. N- and C-terminal modifications of nociceptin/orphanin FQ generate highly potent NOP receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 11. Synthesis and biological activity of nociceptin/orphanin FQ(1-13)NH2 analogues modified in 9 and/or 13 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.unipd.it [research.unipd.it]

- 13. Document: High affinity conformationally constrained nociceptin/orphanin FQ(1-13) amide analogues. (CHEMBL1155862) - ChEMBL [ebi.ac.uk]

- 14. Comparison of the binding of [(3)H]nociceptin/orphaninFQ(1-13)NH(2), [(3)H]nociceptin/orphaninFQ(1-17)OH and [(125)I]Tyr(14)nociceptin/orphaninFQ(1-17)OH to recombinant human and native rat cerebrocortical nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Effects of Nociceptin(1-13)amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nociceptin/Orphanin FQ (N/OFQ) is an endogenous heptadecapeptide that acts as the cognate ligand for the Nociceptin receptor, also known as the opioid receptor-like 1 (ORL1) receptor. Nociceptin(1-13)amide is a truncated, amidated fragment of N/OFQ that has been shown to be the shortest sequence retaining the full biological activity of the parent peptide.[1][2][3] This technical guide provides a comprehensive overview of the physiological effects of Nociceptin(1-13)amide, detailing its binding and functional characteristics, its diverse effects on major physiological systems, and the experimental protocols used to elucidate these actions.

Core Properties of Nociceptin(1-13)amide

Nociceptin(1-13)amide is a potent agonist for the NOP receptor.[4] Its binding affinity and functional potency have been characterized in various in vitro systems.

Binding Affinity and Functional Potency

The following table summarizes the binding affinity (Ki) and functional potency (EC50 or pEC50) of Nociceptin(1-13)amide and its analogues at the NOP receptor.

| Compound | Preparation | Assay Type | Radioligand | Ki (nM) | pEC50 | Emax (%) | Reference |

| Nociceptin(1-13)amide | Rat forebrain membranes | Binding | [3H]Nociceptin | 0.75 | - | - | [4] |

| Nociceptin(1-13)amide | CHO-hNOP cells | Binding | [3H]N/OFQ(1-13)NH2 | - | pKd 10.35 | Bmax 1043 fmol/mg | [5] |

| Nociceptin(1-13)amide | Rat cerebrocortex | Binding | [3H]N/OFQ(1-13)NH2 | - | pKd 10.70 | Bmax 130 fmol/mg | [5] |

| Nociceptin(1-13)amide | Mouse vas deferens | Functional (inhibition of contraction) | - | - | 7.9 | - | [4] |

| [Sar2]NC(1–13)NH2 | Mouse vas deferens | Functional (inhibition of contraction) | - | - | 6.14 | - | [1] |

| [F/G]NC(1-13)NH2 | Rat cerebrocortical slices | Functional (glutamate release) | - | - | 7.39 | 58.9 | [6] |

| N/OFQ(1–13)-NH2 | CHOINDhNOP cells | GTPγS Binding | [35S]GTPγS | - | 9.11 | 10117 DPM | [7] |

| [F/G]N/OFQ(1–13)–NH2 | CHOINDhNOP cells | GTPγS Binding | [35S]GTPγS | - | 8.28 | 6221 DPM | [7] |

| N/OFQ(1–13)-NH2 | HEK-293 cells | β-arrestin 2 recruitment | - | - | 8.26 | - | [8] |

Signaling Pathways

The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[9][10] Activation of the NOP receptor by Nociceptin(1-13)amide initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] Furthermore, NOP receptor activation modulates ion channel activity, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[10] This ultimately leads to a reduction in neuronal excitability and neurotransmitter release.

Physiological Effects

Nociceptin(1-13)amide exerts a wide range of physiological effects, impacting the cardiovascular, central nervous, and respiratory systems, among others.

Cardiovascular System

Intravenous administration of Nociceptin(1-13)amide induces significant cardiovascular responses, primarily characterized by hypotension and bradycardia.[11][12]

| Species | Dose | Route | Effect on Mean Blood Pressure | Effect on Heart Rate | Reference |

| Mouse | 100 nmol/kg | i.v. | Decrease from 114±3 to 97±2 mm Hg | Decrease from 542±43 to 479±31 beats/min | [11][12] |

| Rat | 10 nmol | intra-RVLM | -32% | -15% | [13] |

| Mouse | 100 nmol/kg | i.v. | Decrease | Decrease | [14] |

These effects are mediated by the NOP receptor, as they can be blocked by selective NOP receptor antagonists such as [F/G]NC(1-13)NH2 and [Nphe1]NC(1-13)NH2.[11][12][13][15]

Central Nervous System

Nociceptin(1-13)amide exhibits complex and sometimes contradictory effects within the central nervous system, including modulation of pain, locomotor activity, and feeding behavior.

-

Nociception: Intracerebroventricular (i.c.v.) administration can produce both pronociceptive and antinociceptive effects depending on the experimental conditions.[14] In some models, it produces hyperalgesia.[1] Spinal administration in amphibians, however, results in dose-dependent antinociception.[16]

-

Locomotor Activity: I.c.v. injection of Nociceptin(1-13)amide has been shown to decrease locomotor activity in mice.[14]

-

Feeding Behavior: I.c.v. administration stimulates feeding in rats.[14]

Respiratory System

Activation of NOP receptors has been shown to have effects on the respiratory system. For instance, N/OFQ and potent NOP agonists can reduce bronchoconstriction and microvascular leakage in animal models of gastroesophageal reflux.[17]

Experimental Protocols

A variety of in vitro and in vivo experimental protocols have been employed to characterize the physiological effects of Nociceptin(1-13)amide.

Receptor Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the NOP receptor (e.g., from CHO cells stably expressing the human NOP receptor or from rat brain tissue) are prepared by homogenization and centrifugation.[5][18]

-

Incubation: The membranes are incubated with a constant concentration of a radiolabeled NOP ligand (e.g., [3H]N/OFQ(1-13)NH2) and a range of concentrations of the unlabeled test compound (Nociceptin(1-13)amide).[5][18] The incubation is typically carried out at room temperature for a defined period (e.g., 60 minutes).[18]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.[18]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NOP ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is then calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

cAMP Functional Assay

This assay measures the ability of a ligand to activate the NOP receptor and inhibit the production of cyclic AMP.

Detailed Methodology:

-

Cell Culture: Cells stably expressing the NOP receptor and a cAMP-sensitive biosensor (e.g., HEK293 cells with the GloSensor plasmid) are cultured in appropriate media.[19][20]

-

Assay Preparation: Cells are plated in a multi-well plate and incubated with the biosensor substrate.[19][20]

-

Stimulation and Treatment: Adenylyl cyclase is stimulated with an agent like forskolin to increase basal cAMP levels.[19] The cells are then treated with various concentrations of Nociceptin(1-13)amide.

-

Measurement: The change in the biosensor signal (e.g., luminescence) is measured over time. A decrease in the signal indicates inhibition of cAMP production.[19]

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

Conclusion

Nociceptin(1-13)amide is a potent and efficacious agonist at the NOP receptor, exhibiting a wide array of physiological effects. Its ability to modulate cardiovascular function, central nervous system activity, and other physiological processes makes it a valuable tool for research and a potential lead for the development of novel therapeutics. The detailed experimental protocols and data presented in this guide provide a solid foundation for further investigation into the complex pharmacology of Nociceptin(1-13)amide and the NOP receptor system.

References

- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Comparison of the binding of [(3)H]nociceptin/orphaninFQ(1-13)NH(2), [(3)H]nociceptin/orphaninFQ(1-17)OH and [(125)I]Tyr(14)nociceptin/orphaninFQ(1-17)OH to recombinant human and native rat cerebrocortical nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the effects of [Phe1Ψ(CH2-NH)Gly2]Nociceptin (1-13)NH2 in rat brain, rat vas deferens and CHO cells expressing recombinant human nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.unipd.it [research.unipd.it]

- 8. Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardiovascular effects of nociceptin in unanesthetized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Inhibition of cardiovascular activity following microinjection of novel opioid-like neuropeptide nociceptin (orphanin FQ) into the rat rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological characterisation of [(pX)Phe4]nociceptin(1-13)NH2 analogues. 2. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. scholars.okstate.edu [scholars.okstate.edu]

- 17. Activation of the nociceptin/orphanin FQ receptor reduces bronchoconstriction and microvascular leakage in a rabbit model of gastroesophageal reflux - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative Signaling and Structure-Activity Analyses Demonstrate Functional Selectivity at the Nociceptin/Orphanin FQ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Nociceptin (1-13), amide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols for Nociceptin (1-13), amide, a key peptide fragment of Nociceptin/Orphanin FQ (N/OFQ). This document details its application in studying analgesia, anxiety, and depression, offering structured data, detailed methodologies, and visual representations of signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies involving the administration of this compound and related compounds.

Table 1: In Vivo Analgesia Studies

| Agonist/Antagonist | Animal Model | Administration Route | Dose Range | Observed Effect | Citation |

| Nociceptin/OFQ | Rat | Intrathecal (i.t.) | 15 nmol | Attenuation of hyperalgesia | [1] |

| [Nphe1]N/OFQ(1-13)NH2 | Mouse | Intracerebroventricular (i.c.v.) | 30 nmol | Antagonism of N/OFQ-induced pronociception | [2] |

| [Sar2]NC(1-13)NH2 | Mouse | Intracerebroventricular (i.c.v.) | 0.025 - 2.5 nmol/mouse | Potent hyperalgesic effects | [3] |

| UFP-113 | Rat | Intrathecal (i.t.) | 0.001 - 1 nmol | Analgesic response | [4][5] |

| Morphine | Mouse | Intracerebroventricular (i.c.v.) | 1 - 10 nmol | Dose-dependent increase in tail withdrawal latency | [2] |

Table 2: In Vivo Anxiety and Depression Studies

| Compound | Animal Model | Behavioral Test | Administration Route | Dose | Observed Effect | Citation |

| [Nphe1]-nociceptin (1-13)-NH2 | Mouse | Forced Swimming Test | Intracerebroventricular (i.c.v.) | 25 and 50 nmol | Significant antidepressant-like activity | [6] |

| SB-612111 | Mouse | Forced Swimming Test | Intraperitoneal (i.p.) | 10 mg/kg | Reduced immobility time | [7] |

| SB-612111 | Mouse | Tail Suspension Test | Intraperitoneal (i.p.) | 10 mg/kg | Reduced immobility time | [7] |

Signaling Pathways

Nociceptin/Orphanin FQ (NOP) Receptor Signaling

This compound exerts its effects by binding to the Nociceptin receptor (NOP), a G protein-coupled receptor (GPCR).[8] The activation of the NOP receptor initiates a cascade of intracellular signaling events. Primarily, it couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[8] Additionally, NOP receptor activation can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively results in a reduction of neuronal excitability. The receptor can also signal through Gαq/11, activating phospholipase C (PLC), and through pertussis toxin-insensitive G proteins.

References

- 1. Involvement of the opioidergic and nociceptinergic systems in the analgesic effects of novel nociceptin analogues after acute and chronic immobilization stress [pharmacia.pensoft.net]

- 2. scirp.org [scirp.org]

- 3. Pharmacology of nociceptin and its receptor: a novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nociceptin receptor antagonists display antidepressant-like properties in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. public.pensoft.net [public.pensoft.net]

- 8. Nociceptin receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for In Vitro Assays of Nociceptin (1-13), amide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of Nociceptin (1-13), amide and its analogues, focusing on their interaction with the Nociceptin/Orphanin FQ (NOP) receptor.

This compound is the shortest peptide sequence of the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ) that retains the full potency, efficacy, and affinity of the native peptide.[1] It serves as a crucial template for designing novel N/OFQ analogues.[1] This document outlines key in vitro assays essential for determining the pharmacological profile of such compounds.

Key In Vitro Assay Techniques

The primary assays for characterizing this compound and its analogues include:

-

Receptor Binding Assays: To determine the affinity of the ligand for the NOP receptor.

-

Functional Assays:

-

cAMP Accumulation Assays: To measure the inhibition of adenylyl cyclase activity upon receptor activation.

-

Calcium Mobilization Assays: To assess G-protein coupling and downstream signaling.

-

[35S]GTPγS Binding Assays: To directly measure G-protein activation.

-

Isolated Tissue Assays: To evaluate the physiological effect of the ligand in a more complex biological system.

-

Signaling Pathway of the NOP Receptor

The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[2] Upon activation by an agonist like this compound, the G-protein dissociates into its Gα and Gβγ subunits, initiating downstream signaling cascades. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] The Gβγ subunits can modulate ion channels, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels, which ultimately leads to a reduction in neuronal excitability and neurotransmitter release.[4]

NOP Receptor Signaling Pathway

Experimental Protocols

Receptor Binding Assay

This assay determines the binding affinity of a test compound to the NOP receptor, typically expressed in Chinese Hamster Ovary (CHO) cells (CHO-hNOP).[1]

Experimental Workflow:

Receptor Binding Assay Workflow

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture CHO cells stably expressing the human NOP receptor (CHO-hNOP) in appropriate media.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membranes, a radiolabeled NOP receptor ligand (e.g., [3H]-Nociceptin), and varying concentrations of the test compound.

-

For non-specific binding determination, include a high concentration of a non-labeled NOP receptor ligand in separate wells.

-

Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Quantitative Data Summary:

| Compound | pKi | Cell Line | Reference |

| [Nphe1]Nociceptin(1-13)NH2 | 8.4 | CHO-hNOP | [3] |

Functional Assays

This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production in whole cells, indicating its agonist or antagonist activity at the Gi-coupled NOP receptor.[3]

Protocol:

-

Cell Culture:

-

Plate CHO-hNOP cells in multi-well plates and grow to near confluency.

-

-

Assay Procedure:

-

Wash the cells with a Krebs-HEPES buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1-isobutyl-4-methylxanthine) to prevent cAMP degradation.

-

For antagonist testing, add varying concentrations of the antagonist followed by a fixed concentration of an agonist (e.g., Nociceptin).

-

For agonist testing, add varying concentrations of the test compound.

-

Stimulate cAMP production with forskolin (e.g., 1 µM).

-

Incubate at 37°C for 15 minutes.[3]

-

-

cAMP Quantification:

-

Terminate the reaction and lyse the cells.

-

Measure the intracellular cAMP concentration using a suitable method, such as a competitive protein binding assay or an immunoassay (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

For agonists, determine the EC50 (potency) and Emax (efficacy) values from the concentration-response curve.

-

For antagonists, determine the pA2 value from a Schild plot analysis, which quantifies the competitive antagonism.[3]

-

Quantitative Data Summary:

| Compound | pA2 | Emax (% of Forskolin Stimulation) | Cell Line | Reference |

| [Nphe1]Nociceptin(1-13)NH2 | 6.0 | <15% inhibition (negligible agonist activity) | CHO-hNOP | [3] |

| N/OFQ(1-13)-NH2 | - | 41-86% inhibition | CHO-hNOP | [4] |

| [F/G]N/OFQ(1-13)-NH2 | - | 20-83% inhibition | CHO-hNOP | [4] |

This assay measures the increase in intracellular calcium concentration following NOP receptor activation in cells co-expressing a chimeric G-protein (e.g., Gαqi5) that couples the Gi pathway to the Gq pathway, leading to calcium release from intracellular stores.[5][6]

Protocol:

-

Cell Culture:

-

Use CHO cells stably co-expressing the human NOP receptor and a chimeric G-protein (e.g., Gαqi5).[5]

-

Plate cells in black-walled, clear-bottom multi-well plates.

-

-

Cell Loading:

-

Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid at 37°C.[7]

-

-

Measurement of Calcium Flux:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the test compound.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline.

-

Determine the EC50 and Emax values from the concentration-response curve.

-

Quantitative Data Summary:

| Compound | pEC50 | Emax (% over basal) | Cell Line | Reference |

| N/OFQ | 9.59 | 316 ± 51 | CHO-hNOP + Gαqi5 | [5] |

| [Dmt1]N/OFQ(1-13)-NH2 | ~9.09 | Similar to N/OFQ | CHO-hNOP + Gαqi5 | [5] |

| PWT2-[Dmt1] | ~7.83 | Similar to N/OFQ | CHO-hNOP + Gαqi5 | [5] |

This assay directly measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analogue, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes from CHO-hNOP cells as described for the receptor binding assay.

-

-

Binding Reaction:

-

Incubate the membranes with [35S]GTPγS, GDP, and varying concentrations of the test compound in an assay buffer.

-

Incubate at 30°C for a defined period.

-

-

Separation and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the filter-bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding of [35S]GTPγS.

-

Determine the EC50 and Emax values from the concentration-response curve.

-

Quantitative Data Summary:

| Compound | pEC50 | Emax (net DPM) | Cell Line | Reference |

| N/OFQ(1-13)-NH2 | 9.11 | 10,117 | CHO-hNOP | [4] |

| [F/G]N/OFQ(1-13)-NH2 | 8.28 | 6,221 (partial agonist) | CHO-hNOP | [4] |

This bioassay assesses the functional activity of compounds on native NOP receptors in an isolated organ bath preparation. NOP receptor agonists inhibit the electrically-induced contractions of the mouse vas deferens.[8][9]

Protocol:

-

Tissue Preparation:

-

Isolate the vas deferens from a mouse and mount it in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated.

-

-

Experimental Setup:

-

Electrically stimulate the tissue to induce twitch contractions.

-

Record the contractions using an isometric force transducer.

-

-

Assay Procedure:

-

After a stabilization period, add cumulative concentrations of the test compound to the organ bath.

-

Record the inhibition of the twitch response.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the twitch contraction at each concentration.

-

Determine the pEC50 value from the concentration-response curve.

-

Quantitative Data Summary:

| Compound | pEC50 | Tissue | Reference |

| [Sar2]NC(1-13)NH2 | 6.14 | Mouse Vas Deferens | [10] |

| [(pF)Phe4]NC(1-13)-NH2 | More potent than NC(1-13)-NH2 | Mouse Vas Deferens | [11] |

| [(pNO2)Phe4]NC(1-13)-NH2 | More potent than NC(1-13)-NH2 | Mouse Vas Deferens | [11] |

References

- 1. mdpi.com [mdpi.com]

- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.unipd.it [research.unipd.it]

- 5. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Dmt1]N/OFQ(1–13)-NH2: a potent nociceptin/orphanin FQ and opioid receptor universal agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 11. Structure-activity studies of the Phe(4) residue of nociceptin(1-13)-NH(2): identification of highly potent agonists of the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Intracerebroventricular Administration of Nociceptin(1-13)amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide that is the endogenous ligand for the Nociceptin receptor (NOP), a G protein-coupled receptor with structural homology to classical opioid receptors.[1][2][3] The N-terminal fragment, Nociceptin(1-13)amide, represents the shortest peptide sequence that retains the potency, efficacy, and affinity of the full-length N/OFQ peptide.[4][5] This document provides detailed application notes and protocols for the intracerebroventricular (i.c.v.) administration of Nociceptin(1-13)amide to study its central effects.

Intracerebroventricular administration is a critical technique for investigating the direct central nervous system effects of pharmacologically active agents that do not readily cross the blood-brain barrier.[6][7] When administered centrally, Nociceptin(1-13)amide has been shown to produce a range of effects, including hyperalgesia and alterations in locomotor activity and food intake.[4][5][8] These actions are mediated through the NOP receptor, which is widely expressed in the brain and spinal cord.[1][3][4]

Data Presentation

In Vivo Effects of Intracerebroventricularly Administered Nociceptin Analogues in Rodents

| Compound | Species | Administration Route | Dose Range | Observed Effect | Reference |

| N/OFQ | Mouse | i.c.v. | 0.1 - 10 nmol | Dose-dependent hyperphagia (bell-shaped curve, max effect at 1 nmol) | [9] |

| N/OFQ | Mouse | i.c.v. | Not specified | Hyperalgesia, reversal of opioid-induced analgesia | [8] |

| UFP-112 | Mouse | i.c.v. | 1 - 100 pmol | Pronociceptive effect, long-lasting reduction in locomotor activity | [4] |

| [Nphe1]NC(1-13)NH2 | Mouse | i.c.v. | 3 - 30 nmol | Dose-dependent antinociception | [8] |

| [Sar2]NC(1-13)NH2 | Mouse | i.c.v. | 2.5 nmol | Significant hyperalgesia | [10] |

| Morphine | Mouse | i.c.v. | 1 - 10 nmol | Dose-dependent increase in tail withdrawal latency | [8] |

In Vitro Activity of Nociceptin(1-13)amide and Related Peptides

| Compound | Preparation | Assay | Potency (pEC50) | Intrinsic Activity (α) | Reference |

| [F/G]NC(1-13)NH2 | Rat Cerebrocortical Slices | Glutamate Release Inhibition | 7.39 | Not specified | [11] |

| [F/G]NC(1-13)NH2 | Rat Vas Deferens | Inhibition of Electrically Induced Twitches | 6.84 | 0.19 | [11] |

| [Sar2]NC(1-13)NH2 | Mouse Vas Deferens | Inhibition of Electrically Induced Contraction | 6.14 | Not specified | [10] |

| N/OFQ(1-13)NH2 | CHO cells expressing NOP receptor | cAMP Accumulation Inhibition | Not specified | Full Agonist | [12] |

| [F/G]NC(1-13)NH2 | CHO cells expressing NOP receptor | cAMP Accumulation Inhibition | Not specified | Partial Agonist | [12] |

Signaling Pathway

Activation of the NOP receptor by Nociceptin(1-13)amide primarily involves coupling to inhibitory G proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation can modulate ion channels and engage other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Free-Hand Intracerebroventricular Injections in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracerebroventricular injection - Wikipedia [en.wikipedia.org]

- 8. Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 11. Comparison of the effects of [Phe1Ψ(CH2-NH)Gly2]Nociceptin (1-13)NH2 in rat brain, rat vas deferens and CHO cells expressing recombinant human nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.plos.org [journals.plos.org]

Solid-Phase Peptide Synthesis of Nociceptin(1-13), Amide: An Application Note and Protocol